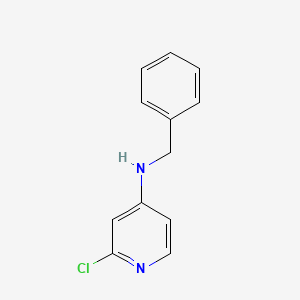

N-Benzyl-2-chloropyridine-4-amine

Vue d'ensemble

Description

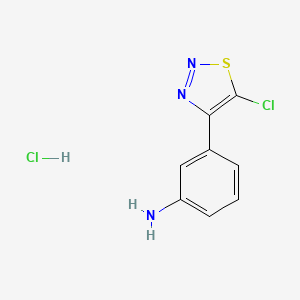

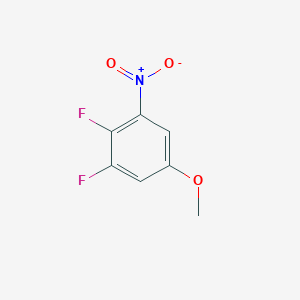

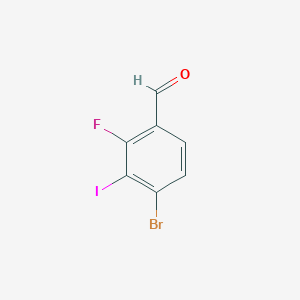

N-Benzyl-2-chloropyridin-4-amine is a chemical compound with the molecular formula C12H11ClN2 and a molecular weight of 218.69 g/mol . It is typically available in powder form .

Molecular Structure Analysis

The InChI code for N-Benzyl-2-chloropyridin-4-amine is 1S/C12H11ClN2/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) . This indicates that the molecule consists of a benzyl group (C6H5CH2-) attached to a 2-chloropyridin-4-amine (C5H4N2Cl) via a nitrogen atom.Physical and Chemical Properties Analysis

N-Benzyl-2-chloropyridin-4-amine is a powder that is stored at room temperature . It’s sparingly soluble in water, but dissolves readily in many organic solvents such as ethanol, methanol, and acetone .Applications De Recherche Scientifique

Synthèse de médicaments pharmaceutiques

N-Benzyl-2-chloropyridine-4-amine : est un intermédiaire précieux dans la synthèse de divers composés pharmaceutiques. Sa structure permet l'introduction de groupes fonctionnels supplémentaires qui peuvent conduire au développement de nouveaux médicaments ayant des applications thérapeutiques potentielles. Par exemple, il peut être utilisé pour créer des molécules ayant des propriétés antituberculeuses, car ses dérivés ont montré une activité significative contre Mycobacterium tuberculosis .

Safety and Hazards

N-Benzyl-2-chloropyridin-4-amine is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It is often used in pharmaceutical testing , suggesting that it may interact with various biological targets

Biochemical Pathways

Given its use in pharmaceutical testing , it may influence a variety of pathways depending on the context of its application

Result of Action

As a compound used in pharmaceutical testing , it likely has diverse effects depending on the specific context of its use. More detailed information would require further scientific investigation.

Analyse Biochimique

Biochemical Properties

N-Benzyl-2-chloropyridin-4-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with deubiquitinating enzymes such as USP1 (ubiquitin-specific protease 1) and its associated factor UAF1 (USP1-associated factor 1). These interactions are crucial in regulating the DNA damage response and have implications in cancer research . The compound’s ability to inhibit the deubiquitinating activity of USP1/UAF1 suggests its potential as a therapeutic agent in targeting cancer cells.

Cellular Effects

N-Benzyl-2-chloropyridin-4-amine has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of USP1/UAF1 by N-Benzyl-2-chloropyridin-4-amine leads to increased levels of monoubiquitinated PCNA (Ub-PCNA) and decreased cell survival in non-small cell lung cancer cells . These effects highlight the compound’s potential in altering cellular dynamics and its relevance in cancer therapy.

Molecular Mechanism

The molecular mechanism of N-Benzyl-2-chloropyridin-4-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the USP1/UAF1 complex, inhibiting its deubiquitinating activity. This inhibition results in the accumulation of ubiquitinated proteins, which can affect various cellular processes, including DNA repair and cell cycle regulation . The changes in gene expression induced by N-Benzyl-2-chloropyridin-4-amine further contribute to its impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Benzyl-2-chloropyridin-4-amine have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that prolonged exposure to N-Benzyl-2-chloropyridin-4-amine can lead to sustained inhibition of USP1/UAF1 activity, resulting in long-term alterations in cellular processes . These findings underscore the importance of considering temporal factors when evaluating the compound’s biochemical effects.

Dosage Effects in Animal Models

The effects of N-Benzyl-2-chloropyridin-4-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit USP1/UAF1 activity without causing significant toxicity. At higher doses, N-Benzyl-2-chloropyridin-4-amine can exhibit toxic effects, including adverse impacts on cellular function and overall health . These dosage-dependent effects highlight the need for careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

N-Benzyl-2-chloropyridin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s interactions with deubiquitinating enzymes like USP1/UAF1 suggest its role in the ubiquitin-proteasome pathway, which is critical for protein degradation and cellular homeostasis . Understanding these metabolic pathways is essential for elucidating the compound’s overall biochemical impact.

Transport and Distribution

The transport and distribution of N-Benzyl-2-chloropyridin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biochemical activity. Studies have shown that N-Benzyl-2-chloropyridin-4-amine can be efficiently transported into cells, where it exerts its inhibitory effects on USP1/UAF1 . The compound’s distribution within tissues further determines its therapeutic potential and efficacy.

Subcellular Localization

N-Benzyl-2-chloropyridin-4-amine exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. For instance, N-Benzyl-2-chloropyridin-4-amine has been observed to localize in the nucleus, where it interacts with the USP1/UAF1 complex and influences DNA repair processes . This subcellular localization is vital for understanding the compound’s mechanism of action and its potential therapeutic applications.

Propriétés

IUPAC Name |

N-benzyl-2-chloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMAFBUMRGGATMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201276525 | |

| Record name | 2-Chloro-N-(phenylmethyl)-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209457-83-9 | |

| Record name | 2-Chloro-N-(phenylmethyl)-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1209457-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(phenylmethyl)-4-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1446302.png)

![5-(tert-Butoxycarbonyl)-5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B1446310.png)

![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(3-pyrrolidin-1-ylphenyl)urea](/img/structure/B1446315.png)

![N-Hydroxybenzo[d]thiazole-6-carbimidoyl chloride](/img/structure/B1446318.png)